Ibiglustat - 1401090-53-6

Ibiglustat

Catalog Number: EVT-269867
CAS Number: 1401090-53-6
Molecular Formula: C20H24FN3O2S
Molecular Weight: 389.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Venglustat is under investigation in clinical trial NCT01674036 (Safety, Tolerability and Pharmacokinetics of Genz-682452 in Healthy Men).
Overview

Ibiglustat, also known as Venglustat, is a small molecule drug primarily classified as a ceramide glucosyltransferase inhibitor. It is under investigation for its therapeutic potential in treating various lysosomal storage diseases, including Gaucher disease and Fabry disease. The compound is recognized for its ability to modulate sphingolipid metabolism, which is crucial in the pathophysiology of these diseases. Ibiglustat has been granted orphan drug status in both the United States and the European Union, highlighting its significance in addressing unmet medical needs in rare diseases .

Synthesis Analysis

The synthesis of Ibiglustat involves several key steps that focus on creating a diphenylethanone framework. The general synthetic pathway includes:

  1. Condensation Reaction: The starting materials, phenyl acetic acid and 2-(chloroethoxy)benzene, undergo a condensation reaction to form an intermediate diphenylethanone.
  2. Alkylation and Amination: This intermediate is then subjected to alkylation and subsequent amination to yield the final product.
  3. Purification: The final compounds are often isolated as free bases or purified as trifluoroacetate salts .

The detailed methodologies for synthesizing various derivatives of Ibiglustat are documented, emphasizing the importance of reaction conditions and purification techniques .

Molecular Structure Analysis

Ibiglustat has a complex molecular structure characterized by the following details:

  • Molecular Formula: C24H30FN3O7S
  • Molecular Weight: Approximately 485.57 g/mol
  • CAS Number: 1401090-53-6
  • Structural Features: The compound contains multiple functional groups that contribute to its biological activity, including fluorine, nitrogen, and sulfur atoms .

Structural Data

  • Heavy Atom Count: 27
  • Defined Atom Stereocenter Count: 1
  • LogP (Partition Coefficient): 4.13, indicating moderate lipophilicity .
Chemical Reactions Analysis

Ibiglustat's mechanism of action involves inhibition of glucosylceramide synthase, an enzyme responsible for the synthesis of glucosylceramide from ceramide. This inhibition alters sphingolipid metabolism, leading to reduced accumulation of toxic metabolites associated with lysosomal storage disorders.

Key Reactions

  1. Inhibition Reaction: Ibiglustat binds to the active site of glucosylceramide synthase, preventing substrate binding.
  2. Metabolic Pathway Alteration: The inhibition leads to decreased production of glucosylceramide, thereby mitigating the pathological effects seen in conditions like Gaucher disease .
Mechanism of Action

The primary mechanism by which Ibiglustat exerts its therapeutic effects is through the inhibition of glucosylceramide synthase. This enzyme plays a critical role in sphingolipid metabolism by catalyzing the formation of glucosylceramide from ceramide and UDP-glucose.

Process Details

  • Binding Affinity: Ibiglustat exhibits high binding affinity for glucosylceramide synthase, effectively blocking its activity.
  • Biological Impact: By reducing glucosylceramide levels, Ibiglustat helps alleviate symptoms associated with lysosomal storage diseases, such as organomegaly and bone pain .
Physical and Chemical Properties Analysis

Ibiglustat possesses distinct physical and chemical properties that influence its formulation and therapeutic use:

  • Appearance: White to off-white solid
  • Density: 1.3 ± 0.1 g/cm³
  • Solubility: Soluble at concentrations ≥ 2.5 mg/mL in various co-solvent formulations (e.g., DMSO, PEG300) .
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 5

These properties are essential for determining appropriate delivery methods and dosage forms for clinical applications.

Applications

Ibiglustat is primarily being investigated for its potential applications in treating lysosomal storage diseases:

  1. Gaucher Disease: Clinical trials are assessing its efficacy in reducing glucosylceramide accumulation and improving patient outcomes.
  2. Fabry Disease: Ongoing studies aim to evaluate its impact on symptoms related to neuropathic pain and renal function .
  3. Research Tool: Beyond therapeutic use, Ibiglustat serves as a valuable research tool for studying sphingolipid metabolism and related pathways.

Properties

CAS Number

1401090-53-6

Product Name

Ibiglustat

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate

Molecular Formula

C20H24FN3O2S

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1

InChI Key

YFHRCLAKZBDRHN-MRXNPFEDSA-N

SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4

Solubility

Soluble in DMSO, not in water

Synonyms

GZ-402671; GZ402671; GZ 402671; SAR402671; SAR-402671; SAR 402671; Genz-682452-AA; Ibiglustat; GZ-452; Genz-682452; Venglustat;

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4

Isomeric SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.